molecular formula C45H55NO14 B1144564 Taxol E CAS No. 158948-96-0

Taxol E

Cat. No.: B1144564
CAS No.: 158948-96-0
M. Wt: 833.9 g/mol
InChI Key: OKEKLOJNCOIPIT-RLNDXAGLSA-N
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Description

Taxol E, also known as paclitaxel, is a natural product derived from the bark of the Pacific yew tree, Taxus brevifolia. It is a highly potent chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancers. This compound works by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Taxol E can be synthesized through several methods, including botanical extraction, chemical synthesis, and biosynthesis. The chemical synthesis of this compound involves a complex series of reactions, starting from simpler organic molecules. One of the key intermediates in the synthesis is taxadiene, which undergoes a series of oxidation, acylation, and cyclization reactions to form the final product .

Industrial Production Methods: Industrial production of this compound primarily relies on semi-synthetic methods, where the precursor baccatin III, extracted from the needles of the European yew tree, is chemically modified to produce this compound. Advances in biotechnology have also enabled the production of this compound using engineered microorganisms, such as Escherichia coli and yeast, which can produce the compound through fermentation processes .

Chemical Reactions Analysis

Types of Reactions: Taxol E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the structure of this compound to enhance its efficacy and reduce side effects.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs of this compound, which are studied for their improved pharmacological properties and reduced toxicity .

Scientific Research Applications

Taxol E has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Taxol E exerts its effects by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This stabilization disrupts the normal dynamic reorganization of the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The primary molecular targets of this compound are the microtubules, and its action involves pathways related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its natural origin and its ability to stabilize microtubules more effectively than other compounds. Its complex structure and multiple functional groups allow for various chemical modifications, making it a versatile compound for developing new therapeutic agents .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Taxol E involves the conversion of baccatin III into Taxol E via several steps.", "Starting Materials": [ "Baccatin III", "Methyl Acrylate", "Hydrogen", "Palladium on carbon", "Sodium borohydride", "Methanol", "Acetic acid", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Baccatin III is reacted with methyl acrylate in the presence of hydrogen and palladium on carbon catalyst to form 10-deacetylbaccatin III.", "10-deacetylbaccatin III is then reacted with sodium borohydride in methanol to yield 10-deacetyltaxol.", "10-deacetyltaxol is then reacted with acetic acid and hydrochloric acid to form taxol.", "Taxol is then reacted with methanol and hydrochloric acid to form Taxol E.", "Finally, Taxol E is extracted from the reaction mixture using diethyl ether and water." ] }

CAS No.

158948-96-0

Molecular Formula

C45H55NO14

Molecular Weight

833.9 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(2S)-2-methylbutanoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C45H55NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h10-19,23,29-31,33-36,38,49-50,55H,9,20-22H2,1-8H3,(H,46,52)/t23-,29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1

InChI Key

OKEKLOJNCOIPIT-RLNDXAGLSA-N

Isomeric SMILES

CC[C@H](C)C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

Canonical SMILES

CCC(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

Synonyms

(αR,βS)-α-Hydroxy-β-[[(2S)-2-methyl-1-oxobutyl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano

Origin of Product

United States
Customer
Q & A

Q1: How does Taxol interact with its target and what are the downstream effects?

A1: Taxol exerts its anti-cancer effects by binding to β-tubulin, a protein subunit of microtubules. [, , ] This binding leads to the hyper-stabilization of microtubules, preventing their dynamic assembly and disassembly. [, ] This disruption of microtubule dynamics ultimately blocks the cell cycle and interferes with the proper segregation of chromosomes during mitosis, leading to cell death. [, ]

Q2: Can Taxol induce genetic damage?

A2: Research using Drosophila melanogaster somatic cells suggests that both Taxol and Taxotere (Docetaxel) exhibit genotoxic potential. [] Further research is needed to fully elucidate the mechanisms of this genotoxicity.

Q3: Does the presence of E-cadherin affect the efficacy of Taxol in breast cancer cells?

A3: Interestingly, studies suggest that breast cancer cells expressing E-cadherin, a cell adhesion molecule, exhibit greater resistance to chemotherapy-induced cell death, including death induced by Taxol. [] This resistance was observed in both E-cadherin knock-in models and in breast cancer cells co-cultured with hepatocytes, which induced E-cadherin re-expression. [] This finding suggests that E-cadherin expression may be a potential mechanism of Taxol resistance in metastatic breast cancer.

Q4: Can Taxol's effects be enhanced by combining it with other agents?

A4: Research is exploring the possibility of enhancing Taxol's cytotoxic effects by combining it with other agents. One study investigated the synergistic effect of Taxol with nitric oxide donors like sodium nitroprusside (SNP) on various tumor cell lines. []

Q5: Are there any known effects of Taxol on cellular metabolism?

A5: Studies have shown that microtubule-interfering agents like Taxol can influence the activity of glycolytic enzymes in myocardial cells subjected to hypoxia. [] While high concentrations of Taxol can damage microtubules and decrease cell viability, appropriate concentrations might help preserve microtubule structure and enhance the activity of key glycolytic enzymes during the early stages of hypoxia. []

Q6: What are chiral enol borinates, and how are they connected to Taxol?

A6: Chiral enol borinates are valuable reagents in organic synthesis, particularly for enantioselective aldol reactions. [] These reactions are crucial for constructing complex molecules, including the C-13 side chain of Taxol. [] Research has focused on developing novel chiral enol borinates and applying them in the synthesis of Taxol and its analogs. []

Q7: Is there a connection between Taxol and Aspergillus nidulans?

A7: Aspergillus nidulans is a fungal species used in research to study various cellular processes, including the effects of drugs. One study investigated the aneuploidogenic potential (ability to cause chromosomal abnormalities) of Taxol using a diploid strain of A. nidulans. [] This research showed that specific concentrations of Taxol could indeed induce aneuploidy in this fungal model. []

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